![molecular formula C13H16BrNO B13925044 7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] typically involves multiple steps. One common approach is to start with a suitable isoquinoline derivative and introduce the spirocyclopropane moiety through a series of reactions including bromination, methoxylation, and cyclopropanation. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the bromine atom.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
作用机制
The mechanism of action for 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
相似化合物的比较
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated compound with a similar structure but different functional groups.
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a different core structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom and a similar aromatic system but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
7-bromo-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C13H16BrNO/c1-15-7-9-5-11(14)12(16-2)6-10(9)13(8-15)3-4-13/h5-6H,3-4,7-8H2,1-2H3 |
InChI 键 |
QYSOQJLSIOIRHE-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC(=C(C=C2C3(C1)CC3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


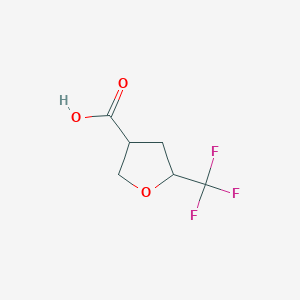
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
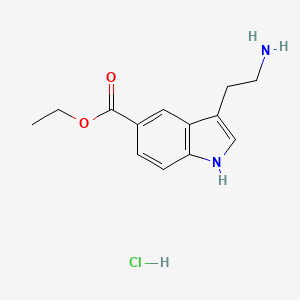
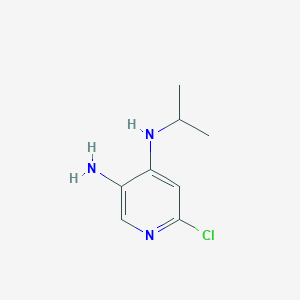
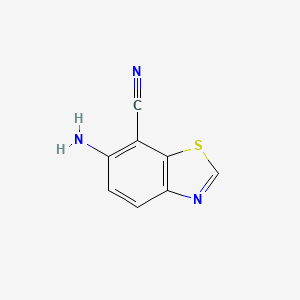
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
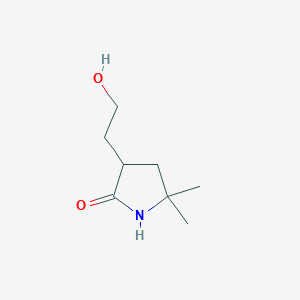
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
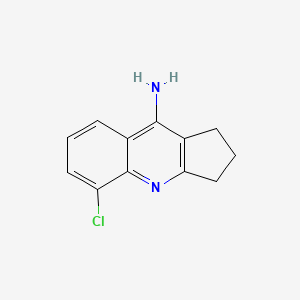
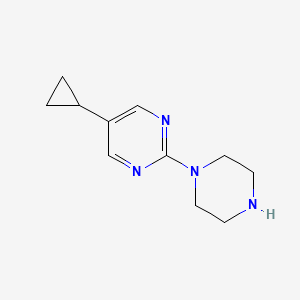
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
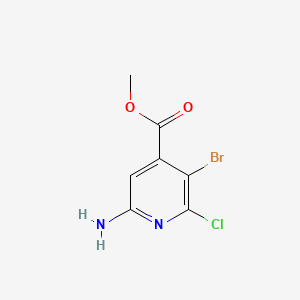

![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
